molecular formula C18H19NO4 B5547250 1,1'-[1-(1,3-benzodioxol-5-ylmethyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone

1,1'-[1-(1,3-benzodioxol-5-ylmethyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone

Cat. No. B5547250
M. Wt: 313.3 g/mol
InChI Key: UNPYVQFXMDTLHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound belongs to a class of organic chemicals characterized by the presence of benzodioxole and pyrrole units linked through a diethanone bridge. This structure suggests a complex synthesis pathway and the potential for unique chemical and physical properties.

Synthesis Analysis

While there's no direct synthesis route provided for the exact compound, similar compounds have been synthesized through multi-step reactions. For instance, boric acid ester intermediates with benzene rings have been obtained via substitution reactions, indicating that complex organic syntheses often involve carefully controlled stepwise reactions to introduce specific functional groups (Huang et al., 2021).

Molecular Structure Analysis

The structure of related compounds has been confirmed using techniques like FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. Density Functional Theory (DFT) calculations further elucidate the molecular structure, offering insights into the electronic properties and stability of such molecules (Huang et al., 2021).

Chemical Reactions and Properties

Research on pyrrole derivatives highlights their potential in various chemical reactions, including their role as intermediates in the synthesis of more complex molecules. The pyrrole unit's reactivity, especially in substitution reactions, underscores its importance in organic synthesis (Louroubi et al., 2019).

Physical Properties Analysis

The physical properties of organic compounds like the one can be inferred from DFT studies and crystallographic analysis, which provide data on molecular geometry, electrostatic potential, and molecular orbitals. Such analyses are crucial for understanding the behavior of molecules under different physical conditions (Huang et al., 2021).

Chemical Properties Analysis

The chemical properties of similar compounds, including reactivity, stability, and interaction with other molecules, can be studied through spectroscopic methods and theoretical calculations. These studies help in predicting the compounds' behavior in chemical reactions and their potential applications in various fields (Louroubi et al., 2019).

Scientific Research Applications

Facile Synthesis of Thieno[2,3-b]-Thiophene Derivatives

Research demonstrates a convenient synthesis approach for bis derivatives incorporating a thieno-[2,3-b]thiophene moiety, showcasing the molecule's role in the development of complex organic frameworks (Mabkhot, Abd Elshafy Kheder, & Al-Majid, 2010).

Synthesis of Pyrrole and Pyrrolidines Derivatives

Studies detail the synthesis of various pyrrole and pyrrolidine derivatives, highlighting the compound's versatility in creating complex structures with potential biological activity. For instance, the creation of 1,1'-dimethyl-4-methylamino-[3,3']bipyrrolyl-2,5,2',5'-tetraone through reactions of 1-methyl-3-methylaminopyrrole-2,5-dione with hydrogen chloride showcases the potential for generating novel organic compounds (Chepyshev, Chepysheva, Ryabitsky, & Prosyanik, 2009).

Unsubstituted Quinoidal Pyrrole and Charge Transfer Complexes

Research into the dehydrogenation reaction of pyrrole derivatives leading to new products containing oxygen atoms and their interaction with palladium(II) complexes via DDQ oxidation demonstrates the chemical's potential in creating charge transfer complexes and materials with unique electronic properties (Ghorai & Mani, 2014).

In Silico Prediction and Biological Activity

Studies on synthesized libraries of dihydropyrrolone conjugates emphasize the importance of in silico ADME prediction properties and in vitro biological activities, showcasing the potential pharmaceutical applications of such compounds (Pandya, Dave, Patel, & Desai, 2019).

Crystal Structure and DFT Study of Boric Acid Ester Intermediates

The synthesis, crystallographic characterization, and DFT studies of boric acid ester intermediates with benzene rings highlight the compound's role in material science and molecular engineering, emphasizing the detailed understanding of molecular structures and properties (Huang et al., 2021).

properties

IUPAC Name

1-[4-acetyl-1-(1,3-benzodioxol-5-ylmethyl)-2,5-dimethylpyrrol-3-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4/c1-10-17(12(3)20)18(13(4)21)11(2)19(10)8-14-5-6-15-16(7-14)23-9-22-15/h5-7H,8-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNPYVQFXMDTLHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(N1CC2=CC3=C(C=C2)OCO3)C)C(=O)C)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-Acetyl-1-(1,3-benzodioxol-5-ylmethyl)-2,5-dimethylpyrrol-3-yl]ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.